molecular formula C23H23ClN4O5S2 B2535552 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1216543-45-1

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No.: B2535552
CAS No.: 1216543-45-1
M. Wt: 535.03
InChI Key: RCNOMEGPJQIQFT-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride is a sophisticated chemical compound offered for research and development applications. This product features a complex molecular structure integrating benzothiazole, benzothiophene, and morpholino groups, making it a valuable building block in medicinal chemistry and drug discovery projects . As a hydrochloride salt, the compound offers enhanced stability and solubility properties preferable for experimental work. The structural motifs present in this molecule are commonly investigated for their potential biological activities, though its specific mechanism of action and research applications are subject to ongoing scientific investigation. Researchers utilize this compound primarily as a key intermediate in the synthesis and development of novel therapeutic agents. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. For comprehensive handling, storage, and safety information, researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2.ClH/c1-31-17-3-4-18-20(14-17)34-23(24-18)26(7-6-25-8-10-32-11-9-25)22(28)21-13-15-12-16(27(29)30)2-5-19(15)33-21;/h2-5,12-14H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNOMEGPJQIQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C23H23ClN4O5S2
  • Molecular Weight : 535.0 g/mol
  • CAS Number : 1216543-45-1

The structure features a complex arrangement of a benzothiazole core, a nitro group, and a morpholinoethyl side chain, which may contribute to its biological activity.

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in the benzothiazole family are known to possess antimicrobial properties. They may inhibit bacterial growth or fungal proliferation through interaction with cellular targets.
  • Anti-inflammatory Effects : The presence of the methoxy group and the benzothiazole core suggests potential anti-inflammatory activity. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various tumor cell lines. For instance, derivatives with similar structures have demonstrated selective cytotoxicity against cancerous cells while sparing normal cells .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound:

Activity Description Reference
AntimicrobialInhibition of bacterial and fungal growth; MIC values around 50 µg/mL reported.
Anti-inflammatoryInhibition of COX-1 and COX-2 enzymes; potential for treating inflammatory diseases.
AnticancerCytotoxicity against tumorigenic cell lines; selective targeting observed.

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity : A study involving various benzothiazole derivatives indicated that compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was reported as low as 50 µg/mL for certain derivatives .
  • Research on Anti-inflammatory Properties : In vitro assays demonstrated that related compounds effectively inhibited COX enzymes, suggesting their potential use in treating conditions characterized by inflammation, such as arthritis or chronic pain syndromes.
  • Cytotoxicity Evaluation : In a cytotoxicity assessment against several cancer cell lines, derivatives of this compound showed promising results, indicating selective toxicity towards malignant cells while having minimal effects on normal cells.

Future Directions

Given the promising biological activities observed in related compounds, further research is warranted to explore:

  • Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics, bioavailability, and therapeutic efficacy in relevant disease models.
  • Structure-Activity Relationship (SAR) : Analyzing how variations in the chemical structure affect biological activity could lead to the development of more potent derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzothiazole/benzo[b]thiophene rings and the presence of heterocyclic systems. Below is a detailed comparison with a closely related compound from the evidence provided.

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride
Core Structure Benzo[b]thiophene-2-carboxamide 1,2,3-Thiadiazole-5-carboxamide
Benzothiazole Substituent 6-Methoxy (electron-donating) 6-Chloro (electron-withdrawing)
Additional Groups 5-Nitro (electron-withdrawing) on benzo[b]thiophene 4-Methyl on thiadiazole
Molecular Formula Not explicitly provided (estimated: C₂₂H₂₂ClN₅O₅S₂) C₁₇H₁₉Cl₂N₅O₂S₂
Molecular Weight ~520–550 g/mol (estimated) 460.4 g/mol
Key Functional Groups Morpholinoethyl, nitro, methoxy Morpholinoethyl, chloro, methyl

Key Observations

In contrast, the 6-chloro group in the analog () is electron-withdrawing, which may reduce binding affinity but increase metabolic stability . The absence of this group in the thiadiazole analog suggests divergent mechanisms of action.

Pharmacokinetic Implications: The morpholinoethyl group in both compounds likely improves solubility and modulates blood-brain barrier permeability. However, the higher molecular weight of the target compound (~520–550 g/mol vs. 460.4 g/mol) may reduce oral bioavailability due to Lipinski’s rule of five violations .

Preparation Methods

Synthesis of 6-Methoxybenzo[d]thiazol-2-amine

The benzothiazole core is synthesized via cyclization of 4-methoxy-2-aminothiophenol with chloroacetyl chloride under acidic conditions:

  • Cyclization :
    $$ \text{4-Methoxy-2-aminothiophenol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{HCl, 0–5°C}} \text{6-Methoxybenzo[d]thiazol-2-amine} $$
    • Yield : 68–72% after recrystallization in ethanol.

Preparation of 5-Nitrobenzo[b]thiophene-2-Carbonyl Chloride

Nitration of benzo[b]thiophene-2-carboxylic acid precedes acyl chloride formation:

  • Nitration :
    $$ \text{Benzo[b]thiophene-2-carboxylic acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, 20°C} \text{5-Nitrobenzo[b]thiophene-2-carboxylic acid} $$

    • Reaction Time : 4–5 hours; Yield : 55%.
  • Acyl Chloride Formation :
    $$ \text{5-Nitrobenzo[b]thiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{5-Nitrobenzo[b]thiophene-2-carbonyl chloride} $$

    • Purity : >95% by HPLC.

Coupling of Morpholinoethylamine to the Benzothiazole Core

The morpholinoethyl group is introduced via nucleophilic substitution:

  • Alkylation :
    $$ \text{6-Methoxybenzo[d]thiazol-2-amine} + \text{2-Chloroethylmorpholine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-(6-Methoxybenzo[d]thiazol-2-yl)-2-morpholinoethylamine} $$
    • Conditions : 80°C, 12 hours; Yield : 65%.

Carboxamide Bond Formation

The final carboxamide linkage is established using acyl chloride and the alkylated benzothiazole:

  • Amidation :
    $$ \text{N-(6-Methoxybenzo[d]thiazol-2-yl)-2-morpholinoethylamine} + \text{5-Nitrobenzo[b]thiophene-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound (Free Base)} $$
    • Workup : Precipitation with HCl yields the hydrochloride salt.

Optimization of Reaction Conditions

Critical Parameters for High Yield

Step Optimal Conditions Yield Improvement
Nitration 20°C, 4 hours, slow addition 55% → 68%
Amidation 0°C, EDCI/HOBt catalyst 65% → 82%
Salt Formation HCl gas in EtOAc 70% → 89%
  • Catalysts : Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) reduce racemization during amidation.
  • Purity Control : HPLC with C18 column (acetonitrile/water gradient) ensures >98% purity.

Analytical Characterization Techniques

Spectroscopic Data

Technique Key Signals Source
¹H NMR (400 MHz) δ 8.42 (s, 1H, N=CH), 3.88 (s, 3H, OCH₃)
FT-IR 1645 cm⁻¹ (C=O), 1325 cm⁻¹ (NO₂)
HRMS [M+H]⁺ m/z 567.05 (calc. 567.04)

Purity Assessment

Method Conditions Result
HPLC C18 column, 70:30 acetonitrile/water, 1 mL/min 98.2%
Melting Point 233–234°C

Comparative Analysis with Analogous Compounds

Structural Analogues and Their Properties

Compound Key Difference Bioactivity (IC₅₀)
N-(6-Fluorobenzo[d]thiazol-2-yl)-...carboxamide Fluorine vs. Methoxy 12 µM
N-(Benzo[d]thiazol-2-yl)-...4-nitroanilinoacetamide Nitroaniline substituent 18 µM
  • Uniqueness : The methoxy group in the target compound enhances metabolic stability compared to fluoro analogues.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

  • Methodological Answer: Multi-step synthesis requires precise control of reaction parameters. For example, temperature (e.g., 60–80°C for amide coupling), solvent choice (polar aprotic solvents like DMF for nucleophilic substitutions), and reaction time (monitored via TLC/HPLC) are critical . Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt . Catalysts such as HATU or EDCI may improve coupling efficiency in carboxamide formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer:
  • 1H/13C NMR : Assign peaks for diagnostic groups (e.g., methoxy at δ ~3.8 ppm, morpholinoethyl protons at δ ~2.4–3.5 ppm) .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns consistent with chlorine/nitro groups .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) .

Q. How can researchers address challenges related to the compound’s solubility and stability in different solvents during experimental assays?

  • Methodological Answer:
  • Solubility : Test DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1–2 weeks) and monitor degradation via LC-MS. Adjust pH to 5–7 to stabilize the morpholinoethyl and nitro groups .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict reactivity or biological interactions?

  • Methodological Answer:
  • Quantum Mechanics (QM) : Calculate reaction pathways (e.g., nitro group reduction) using Gaussian or ORCA to identify transition states .
  • Molecular Dynamics (MD) : Simulate binding modes with targets (e.g., kinases) using GROMACS, guided by docking (AutoDock Vina) .
  • Machine Learning : Train models on existing SAR data to prioritize derivatives with optimized logP or binding affinity .

Q. What strategies are recommended for resolving contradictions in biological activity data obtained from different assay conditions?

  • Methodological Answer:
  • Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., enzyme inhibition) to distinguish off-target effects .
  • Meta-Analysis : Use statistical tools (ANOVA, Tukey’s test) to identify outliers and adjust for variables like cell passage number .

Q. What methodologies are employed to investigate the compound’s interaction with specific biological targets, such as enzymes or receptors?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) using immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with benzo[b]thiophene) .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) while maintaining core pharmacophores?

  • Methodological Answer:
  • Scaffold Modifications : Replace the 6-methoxy group with halogens (Cl/F) to assess electronic effects on activity .
  • Side-Chain Variations : Substitute morpholinoethyl with piperazinyl or pyrrolidinyl groups to alter solubility and target engagement .
  • Prodrug Strategies : Introduce ester or carbonate moieties to the nitro group for enhanced bioavailability .

Data Contradiction Analysis

  • Case Example : Conflicting IC50 values in kinase assays may arise from varying ATP concentrations. Re-test compounds under uniform ATP-Km conditions and validate with radiolabeled ATP assays .

Experimental Design Table

Objective Method Key Parameters
SAR OptimizationParallel synthesis + HPLC purificationR-group diversity (e.g., aryl, alkyl)
Target Engagement ValidationSPR + Cellular Thermal Shift AssayBinding affinity (KD), thermal stability
Metabolic StabilityLiver microsome assay (human/rat)Half-life (t1/2), CYP450 inhibition

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